3-(3-Iodophenyl)oxetan-3-amine hydrochloride
Overview
Description
3-(3-Iodophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H10INO. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to a phenyl ring substituted with an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the iodine substituent and the amine group. One common method involves the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
3-(3-Iodophenyl)oxetan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine substituent and amine group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Iodophenyl)oxetan-3-amine hydrochloride
- 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
- 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride
Uniqueness
3-(3-Iodophenyl)oxetan-3-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogen-substituted analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with molecular targets, making this compound particularly interesting for research applications .
Properties
IUPAC Name |
3-(3-iodophenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOPLPQWMGAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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